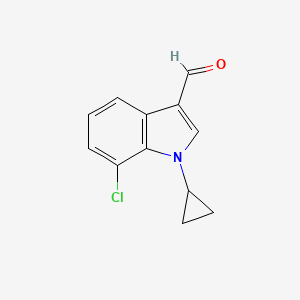
7-cloro-1-ciclopropil-1H-indol-3-carbaldehído
Descripción general
Descripción
“7-chloro-1-cyclopropyl-1H-indole-3-carbaldehyde” is a chemical compound with the CAS Number: 1008-07-7 . It is an off-white to pale-yellow to yellow-brown or pale-red solid . It is a derivative of the indole family, which are essential and efficient chemical precursors for generating biologically active structures .
Synthesis Analysis
The synthesis of “7-chloro-1-cyclopropyl-1H-indole-3-carbaldehyde” and its derivatives involves multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . MCRs are generally high-yielding, operationally friendly, time- and cost-effective .Molecular Structure Analysis
The molecular weight of “7-chloro-1-cyclopropyl-1H-indole-3-carbaldehyde” is 179.61 . The molecular structure of this compound can be analyzed using various programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD .Chemical Reactions Analysis
The chemical reactions involving “7-chloro-1-cyclopropyl-1H-indole-3-carbaldehyde” are part of the field of multicomponent reactions (MCRs) . These reactions are significant and influential synthetic strategies in medicinal and pharmaceutical chemistry .Physical And Chemical Properties Analysis
“7-chloro-1-cyclopropyl-1H-indole-3-carbaldehyde” is an off-white to pale-yellow to yellow-brown or pale-red solid . It has a molecular weight of 179.61 . The compound is stored in a refrigerator and shipped at room temperature .Aplicaciones Científicas De Investigación
Agentes Antivirales
Los derivados del indol, incluido el 7-cloro-1-ciclopropil-1H-indol-3-carbaldehído, se han estudiado por sus propiedades antivirales. Los compuestos con el núcleo del indol han mostrado actividad inhibitoria contra varios virus, incluidos el virus de la influenza A y el virus Coxsackie B4 . La flexibilidad estructural del indol permite la síntesis de derivados que pueden unirse con alta afinidad a las proteínas virales, interfiriendo potencialmente con la replicación viral.
Aplicaciones Antiinflamatorias
El andamiaje del indol está presente en muchas moléculas de fármacos sintéticos con actividades antiinflamatorias . La capacidad de los derivados del indol para modular las vías inflamatorias los convierte en valiosos en el desarrollo de nuevos agentes terapéuticos para enfermedades caracterizadas por inflamación.
Investigación Anticancerígena
Los derivados del indol se están explorando por su posible uso en el tratamiento del cáncer. Su capacidad para interferir con la proliferación celular e inducir la apoptosis en las células cancerosas los convierte en candidatos prometedores para fármacos anticancerígenos . Los grupos cloro y ciclopropil en el This compound pueden mejorar estas propiedades.
Actividad Antimicrobiana
Se sabe que la estructura central del indol posee propiedades antimicrobianas. La investigación sobre derivados del indol, incluido el This compound, ha mostrado potencial para combatir infecciones bacterianas y fúngicas . Estos compuestos podrían conducir al desarrollo de nuevos antibióticos.
Inhibición Enzimática
Los derivados del indol se han evaluado como inhibidores de varias enzimas, como la reductasa de aldosa (ALR2) y la reductasa de aldehído (ALR1) . Estas enzimas están involucradas en complicaciones diabéticas, y su inhibición podría ser beneficiosa para controlar la diabetes.
Reacciones Multicomponente (MCR)
This compound: sirve como un precursor eficiente en las MCR, que son estrategias sostenibles para sintetizar moléculas complejas . Las MCR son ventajosas en la química medicinal para crear diversos grupos funcionales y andamiajes de interés farmacéutico.
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
7-Chloro-1-cyclopropyl-1H-indole-3-carbaldehyde, also known as 7-chloro-1-cyclopropylindole-3-carbaldehyde, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes that contribute to these effects.
Biochemical Pathways
Indole derivatives, including 7-chloro-1-cyclopropyl-1H-indole-3-carbaldehyde, are synthesized from tryptophan via intermediates such as indole-3-acetaldoxime and indole-3-acetonitrile
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Action Environment
Análisis Bioquímico
Biochemical Properties
7-chloro-1-cyclopropyl-1H-indole-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 7-chloro-1-cyclopropyl-1H-indole-3-carbaldehyde, have been shown to exhibit antioxidant, antimicrobial, and anticancer properties . These interactions often involve binding to specific active sites on enzymes or proteins, leading to inhibition or activation of their catalytic functions.
Cellular Effects
The effects of 7-chloro-1-cyclopropyl-1H-indole-3-carbaldehyde on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole-3-carbaldehyde, a related compound, acts as a receptor agonist at the aryl hydrocarbon receptor in intestinal immune cells, stimulating the production of interleukin-22 . Similarly, 7-chloro-1-cyclopropyl-1H-indole-3-carbaldehyde may affect various signaling pathways and gene expression patterns, thereby altering cellular responses and metabolic activities.
Molecular Mechanism
At the molecular level, 7-chloro-1-cyclopropyl-1H-indole-3-carbaldehyde exerts its effects through specific binding interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, changes in gene expression, and modulation of cellular pathways. For instance, indole derivatives are known to undergo multicomponent reactions, forming complex molecules that can interact with various biological targets . The inherent functional groups of 7-chloro-1-cyclopropyl-1H-indole-3-carbaldehyde enable it to participate in C–C and C–N coupling reactions, further influencing its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-chloro-1-cyclopropyl-1H-indole-3-carbaldehyde may change over time due to factors such as stability and degradation. Indole derivatives, including 7-chloro-1-cyclopropyl-1H-indole-3-carbaldehyde, are known to be sensitive to environmental conditions, which can affect their stability and long-term efficacy . Studies have shown that maintaining proper storage conditions, such as avoiding exposure to high temperatures and light, is crucial for preserving the compound’s activity .
Dosage Effects in Animal Models
The effects of 7-chloro-1-cyclopropyl-1H-indole-3-carbaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antimicrobial or anticancer activity. At higher doses, it may cause toxic or adverse effects. For example, indole derivatives have been shown to possess a threshold effect, where increasing the dosage beyond a certain point leads to toxicity . Therefore, careful dosage optimization is essential to maximize the therapeutic benefits while minimizing potential risks.
Metabolic Pathways
7-chloro-1-cyclopropyl-1H-indole-3-carbaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. Indole derivatives are known to undergo metabolic processes such as oxidation, reduction, and conjugation, leading to the formation of active or inactive metabolites . These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity.
Transport and Distribution
The transport and distribution of 7-chloro-1-cyclopropyl-1H-indole-3-carbaldehyde within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution. For instance, indole derivatives have been shown to accumulate in certain tissues, affecting their localization and activity . Understanding the transport mechanisms of 7-chloro-1-cyclopropyl-1H-indole-3-carbaldehyde can provide insights into its therapeutic potential and safety profile.
Subcellular Localization
The subcellular localization of 7-chloro-1-cyclopropyl-1H-indole-3-carbaldehyde can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, indole derivatives have been found to localize in the nucleus, mitochondria, or endoplasmic reticulum, where they can exert their biological effects . Investigating the subcellular localization of 7-chloro-1-cyclopropyl-1H-indole-3-carbaldehyde can help elucidate its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
7-chloro-1-cyclopropylindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c13-11-3-1-2-10-8(7-15)6-14(12(10)11)9-4-5-9/h1-3,6-7,9H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYIWFQXCDEAAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C3=C2C(=CC=C3)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801232684 | |
| Record name | 7-Chloro-1-cyclopropyl-1H-indole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801232684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1350760-98-3 | |
| Record name | 7-Chloro-1-cyclopropyl-1H-indole-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1350760-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-1-cyclopropyl-1H-indole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801232684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(Trifluoromethoxy)phenoxy]isonicotinonitrile](/img/structure/B1405785.png)



![tert-Butyl 2-[(prop-2-yn-1-ylamino)carbonyl]piperidine-1-carboxylate](/img/structure/B1405789.png)
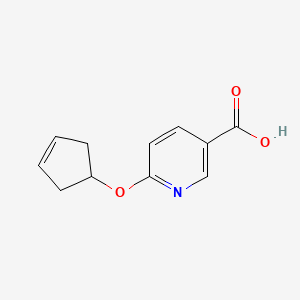
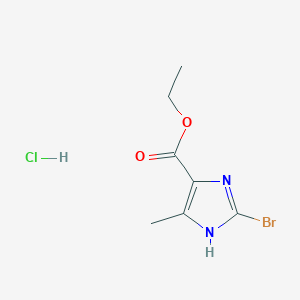
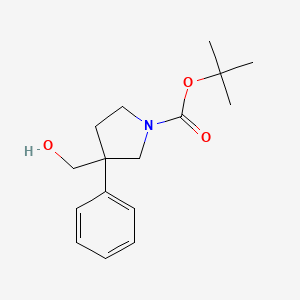
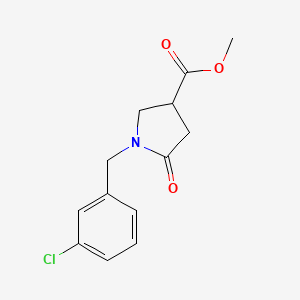

![Methyl 1-[2-(1H-Imidazol-1-yl)ethyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B1405804.png)

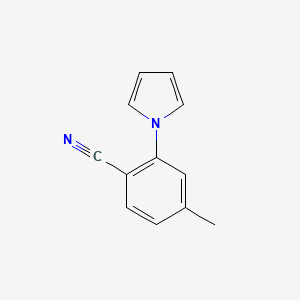
![3-{[(4-Bromo-3-fluorophenyl)methyl]amino}propan-1-ol](/img/structure/B1405808.png)